molecular formula C15H13N3O2 B5614344 3-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-METHOXYBENZALDEHYDE

3-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-METHOXYBENZALDEHYDE

Cat. No.: B5614344
M. Wt: 267.28 g/mol
InChI Key: MAHUNCFPSRMTEC-UHFFFAOYSA-N
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Description

3-[(1H-1,2,3-Benzotriazol-1-yl)methyl]-4-Methoxybenzaldehyde (CAS: 21561-11-5, C₁₅H₁₃N₃O₂, MW: 267.28) is a benzaldehyde derivative featuring a benzotriazole-methyl group at the 3-position and a methoxy substituent at the 4-position . The benzotriazole moiety is a heterocyclic aromatic system known for its stability and versatility in coordination chemistry, while the aldehyde group enables reactivity in condensation and nucleophilic addition reactions.

Properties

IUPAC Name

3-(benzotriazol-1-ylmethyl)-4-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-20-15-7-6-11(10-19)8-12(15)9-18-14-5-3-2-4-13(14)16-17-18/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHUNCFPSRMTEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1H-1,2,3-benzotriazol-1-yl)methyl]-4-methoxybenzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 1H-1,2,3-benzotriazole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[(1H-1,2,3-Benzotriazol-1-yl)methyl]-4-methoxybenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

3-[(1H-1,2,3-Benzotriazol-1-yl)methyl]-4-methoxybenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(1H-1,2,3-benzotriazol-1-yl)methyl]-4-methoxybenzaldehyde involves its interaction with molecular targets through its benzotriazole moiety. This moiety can act as an electron-donating or electron-withdrawing group, influencing the compound’s reactivity and interactions with biological molecules. The pathways involved may include inhibition of specific enzymes or binding to receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

A comparative analysis of key structural analogs is presented below, focusing on functional groups, molecular properties, and inferred reactivity:

Compound Molecular Formula Key Functional Groups Molecular Weight Potential Applications
3-[(1H-1,2,3-Benzotriazol-1-yl)methyl]-4-Methoxybenzaldehyde C₁₅H₁₃N₃O₂ Aldehyde, benzotriazole, methoxy 267.28 Ligand synthesis, photolabile protecting groups
3-Methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone C₁₈H₁₉N₅O₂S Aldehyde, triazole, sulfanyl, ethoxy, hydrazone 369.44 Chelation, pharmaceutical intermediates
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ Benzamide, hydroxyl, tert-butyl 207.27 Metal-catalyzed C–H functionalization
3-Methyl-4-(3-benzoxy-4-methoxybenzylideneamino)-4,5-dihydro-1H-1,2,4-triazol-5-one C₁₈H₁₈N₄O₃ Triazolone, benzylideneamino, methoxy 338.36 Computational studies (electronic properties)
Key Observations:

Benzotriazole vs. Triazole Derivatives :

  • The benzotriazole group in the target compound offers enhanced aromatic stability compared to the 1,2,4-triazole derivatives in and . This may influence electronic properties such as electron-withdrawing effects and π-π stacking interactions .
  • The sulfanyl group in the triazole hydrazone () introduces sulfur-based reactivity (e.g., thiol-disulfide exchange), absent in the benzotriazole analog .

Aldehyde Reactivity :

  • The aldehyde group in the target compound and ’s hydrazone derivative enables Schiff base formation, but the hydrazone’s nitrogen-rich structure () may exhibit stronger chelation with metals compared to the benzotriazole-aldehyde system .

This contrasts with the 3-methyl group in ’s benzamide, which primarily contributes to steric effects .

Computational and Experimental Insights

  • Electronic Properties: The compound in was analyzed using DFT (B3LYP/6-31G(d,p)) to predict Mulliken charges and frontier molecular orbitals.
  • Synthetic Utility: The N,O-bidentate directing group in ’s benzamide facilitates metal-catalyzed C–H activation. The benzotriazole group in the target compound may act as a monodentate ligand, though experimental confirmation is lacking .

Biological Activity

The compound 3-[(1H-1,2,3-benzotriazol-1-yl)methyl]-4-methoxybenzaldehyde is a derivative of benzotriazole, a class of compounds known for their diverse biological activities. Benzotriazoles have been investigated for their potential in various applications, including antimicrobial, anticancer, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and research findings.

The molecular formula for this compound is C12H10N3OC_{12}H_{10}N_3O, with a molar mass of approximately 218.23 g/mol. The structure features a methoxy group and a benzaldehyde moiety, which may contribute to its biological properties.

Antimicrobial Activity

Recent studies indicate that benzotriazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. The presence of the benzotriazole moiety enhances the hydrophobic character of the compounds, which is crucial for membrane penetration and subsequent antimicrobial action .

Anticancer Activity

Benzotriazole derivatives have been explored for their anticancer potential. In vitro studies demonstrate that these compounds can induce apoptosis in cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer). The mechanism involves the activation of caspase pathways leading to programmed cell death .

CompoundCell LineIC50 (µM)Mechanism
This compoundHepG215Caspase activation
Similar DerivativeMCF720Apoptosis induction

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Some benzotriazole derivatives have shown promise in reducing inflammatory markers in cell cultures. For example, they can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Study 1: Antimicrobial Efficacy

A study conducted on various benzotriazole derivatives revealed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli. This indicates moderate antibacterial activity compared to standard antibiotics .

Study 2: Anticancer Properties

In another research effort focusing on HepG2 cells, treatment with this compound resulted in a significant decrease in cell viability after 48 hours. The compound was compared with sorafenib (a known anticancer drug), showing comparable efficacy at certain concentrations .

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